Mechanism of Action: Competitive vs. Peptide Substrate, Noncompetitive vs. SAM
BM30's inhibition mechanism is uniquely defined as competitive with respect to the peptide substrate and noncompetitive with respect to the cofactor S-adenosylmethionine (SAM) [1]. This specific kinetic profile, which contrasts with other inhibitors like the substrate-competitive venglustat (IC50 = 0.5 μM) [2] and the bisubstrate inhibitor DC541 (IC50 = 0.34 μM) [3], is critical for experimental design. The dual kinetic nature of BM30 dictates that its inhibitory potency is sensitive to changes in substrate concentration but not cofactor concentration, a nuance essential for accurate interpretation of biochemical and cellular assay results.
| Evidence Dimension | Mechanism of Inhibition |
|---|---|
| Target Compound Data | Competitive to peptide substrate; Noncompetitive to SAM cofactor |
| Comparator Or Baseline | Venglustat: Competitive to substrate; DC541: Bisubstrate inhibitor |
| Quantified Difference | BM30 exhibits a unique competitive/noncompetitive profile. |
| Conditions | In vitro enzyme assays with purified NTMT1. |
Why This Matters
The specific kinetic mechanism dictates how inhibitor potency changes with varying substrate concentrations, directly impacting experimental design and result interpretation.
- [1] Mackie BD, Chen D, Dong G, et al. Selective Peptidomimetic Inhibitors of NTMT1/2: Rational Design, Synthesis, Characterization, and Crystallographic Studies. J Med Chem. 2020;63(17):9512-9522. View Source
- [2] Deng Y, Yousefelahiyeh M, et al. Structure-Activity Relationship Studies of Venglustat on NTMT1 Inhibition. J Med Chem. 2023;66(2):1601-1615. View Source
- [3] Chen D, Dong G, Deng Y, et al. Structure-based Discovery of Cell-Potent Peptidomimetic Inhibitors for Protein N-Terminal Methyltransferase 1. ACS Med Chem Lett. 2021;12(3):485-493. View Source
